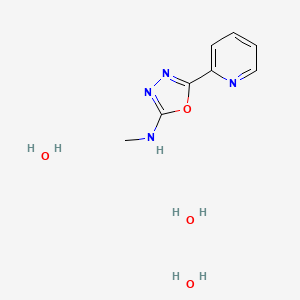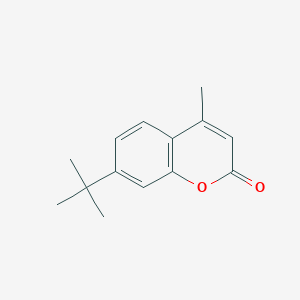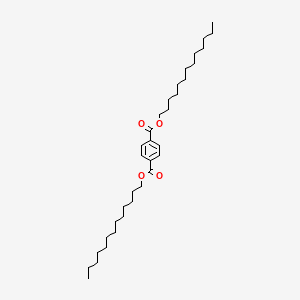![molecular formula C15H22ClNO B14242288 2-[[[(1R)-1-phenylethyl]amino]methyl]cyclohexan-1-one;hydrochloride CAS No. 400058-98-2](/img/structure/B14242288.png)
2-[[[(1R)-1-phenylethyl]amino]methyl]cyclohexan-1-one;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[[[(1R)-1-phenylethyl]amino]methyl]cyclohexan-1-one;hydrochloride is a chemical compound that has garnered interest due to its unique structure and potential applications in various fields. This compound is characterized by the presence of a cyclohexanone ring substituted with a phenylethylamino group, making it a versatile molecule for synthetic and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[[(1R)-1-phenylethyl]amino]methyl]cyclohexan-1-one;hydrochloride typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of cyclohexanone with (1R)-1-phenylethylamine in the presence of a suitable catalyst. The reaction conditions often include controlled temperature and pH to ensure the desired stereochemistry is achieved.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and high-pressure reactors can be employed to enhance the efficiency of the synthesis process. The final product is often purified using crystallization or chromatography techniques to obtain the hydrochloride salt form.
Análisis De Reacciones Químicas
Types of Reactions
2-[[[(1R)-1-phenylethyl]amino]methyl]cyclohexan-1-one;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted amines or amides.
Aplicaciones Científicas De Investigación
2-[[[(1R)-1-phenylethyl]amino]methyl]cyclohexan-1-one;hydrochloride has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as analgesic or anti-inflammatory effects.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mecanismo De Acción
The mechanism of action of 2-[[[(1R)-1-phenylethyl]amino]methyl]cyclohexan-1-one;hydrochloride involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
Ambroxol hydrochloride: A secretolytic agent used in respiratory diseases.
(1R)-1-phenylethyl)methylamine: A compound with similar structural features.
Uniqueness
2-[[[(1R)-1-phenylethyl]amino]methyl]cyclohexan-1-one;hydrochloride is unique due to its specific substitution pattern on the cyclohexanone ring, which imparts distinct chemical and biological properties
Propiedades
Número CAS |
400058-98-2 |
|---|---|
Fórmula molecular |
C15H22ClNO |
Peso molecular |
267.79 g/mol |
Nombre IUPAC |
2-[[[(1R)-1-phenylethyl]amino]methyl]cyclohexan-1-one;hydrochloride |
InChI |
InChI=1S/C15H21NO.ClH/c1-12(13-7-3-2-4-8-13)16-11-14-9-5-6-10-15(14)17;/h2-4,7-8,12,14,16H,5-6,9-11H2,1H3;1H/t12-,14?;/m1./s1 |
Clave InChI |
ADUDFHYDFDJMAN-UYUUDJTFSA-N |
SMILES isomérico |
C[C@H](C1=CC=CC=C1)NCC2CCCCC2=O.Cl |
SMILES canónico |
CC(C1=CC=CC=C1)NCC2CCCCC2=O.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



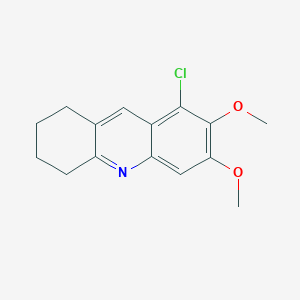
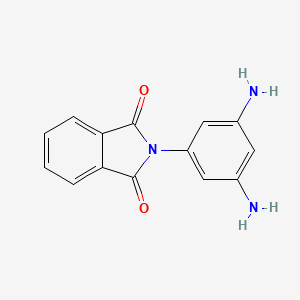
![[(3aR,4R,6aR)-3-benzoyl-2-oxo-4,5,6,6a-tetrahydro-3aH-cyclopenta[d][1,3]oxazol-4-yl] hydrogen sulfate](/img/structure/B14242226.png)
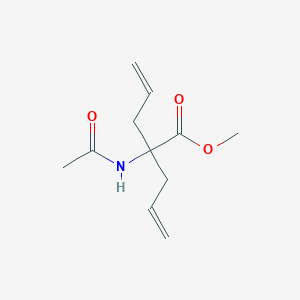
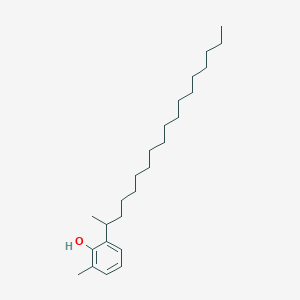
![Pyridine, 2-[2-[2-chloro-5-(methylthio)phenyl]-4-oxazolyl]-](/img/structure/B14242234.png)


![2-[1-(4-Nitrophenyl)-5-phenyl-1H-pyrazol-4-yl]-1H-benzimidazole](/img/structure/B14242260.png)
